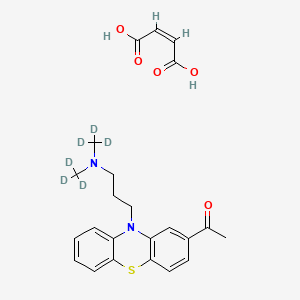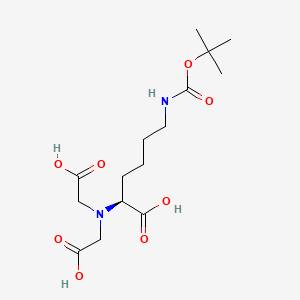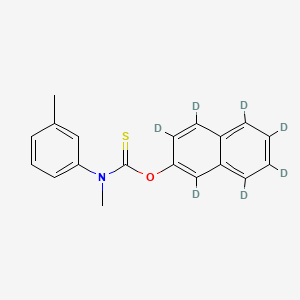
3-Ethyl-2-imine Meloxicam-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-imine Meloxicam-d5 is a deuterated analog of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterated form is used in research to study the pharmacokinetics and metabolism of Meloxicam. The compound has a molecular formula of C16H12D5N3O4S2 and a molecular weight of 384.48 .
Méthodes De Préparation
The synthesis of 3-Ethyl-2-imine Meloxicam-d5 involves the incorporation of deuterium atoms into the Meloxicam structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
3-Ethyl-2-imine Meloxicam-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Ethyl-2-imine Meloxicam-d5 is primarily used in scientific research to study the pharmacokinetics and metabolism of Meloxicam. Its deuterated form allows researchers to track the compound more accurately in biological systems using techniques such as mass spectrometry. This compound is also used in proteomics research to study protein interactions and functions .
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-imine Meloxicam-d5 is similar to that of Meloxicam. It inhibits the enzymes cyclooxygenase 1 and 2, leading to a decreased synthesis of prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, the compound reduces inflammation and pain in the body.
Comparaison Avec Des Composés Similaires
3-Ethyl-2-imine Meloxicam-d5 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. Similar compounds include:
Meloxicam: The non-deuterated form used as an NSAID.
Piroxicam: Another NSAID with a similar mechanism of action.
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
The uniqueness of this compound lies in its deuterated structure, which enhances its stability and allows for more precise tracking in research studies .
Propriétés
Numéro CAS |
1331635-89-2 |
|---|---|
Formule moléculaire |
C16H17N3O4S2 |
Poids moléculaire |
384.48 |
Nom IUPAC |
4-hydroxy-2-methyl-N-[5-methyl-3-(1,1,2,2,2-pentadeuterioethyl)-1,3-thiazol-2-ylidene]-1,1-dioxo-1$l^{6} |
InChI |
InChI=1S/C16H17N3O4S2/c1-4-19-9-10(2)24-16(19)17-15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3/i1D3,4D2 |
Clé InChI |
OMOBKXDGWGHXMU-SGEUAGPISA-N |
SMILES |
CCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C |
Synonymes |
N-[(2Z)-3-(Ethyl-d5)-5-methylthiazol-2-(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



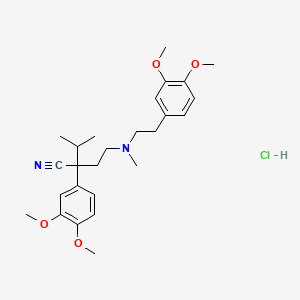

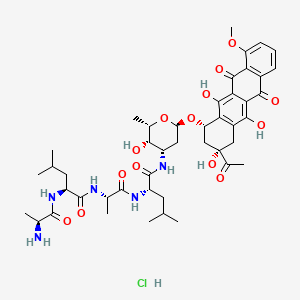
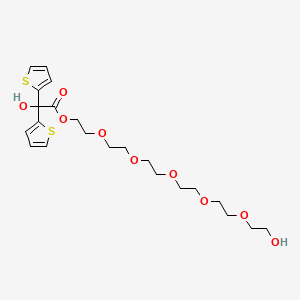
![(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B583384.png)


